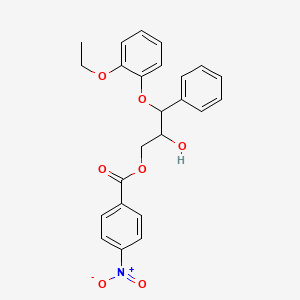
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane typically involves multiple steps, including the formation of the phenoxy and nitrobenzoyloxy groups. Common synthetic routes may involve:
Formation of the Ethoxyphenoxy Group: This step might involve the reaction of 2-ethoxyphenol with an appropriate halide under basic conditions.
Formation of the Nitrobenzoyloxy Group: This step could involve the esterification of 4-nitrobenzoic acid with a suitable alcohol.
Coupling Reactions: The final step would involve coupling the intermediate products to form the target compound, possibly using a catalyst and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy and nitrobenzoyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy or nitrobenzoyloxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: This compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of advanced materials.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions.
Drug Development: Potential precursor for pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Synthesis: Utilized in the production of specialty polymers.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2RS,3RS)-3-(2-Methoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
- (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-chlorobenzoyloxy)-3-phenylpropane
Uniqueness
(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenoxy and nitrobenzoyloxy groups differentiate it from similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
Molecular Formula |
C24H23NO7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H23NO7/c1-2-30-21-10-6-7-11-22(21)32-23(17-8-4-3-5-9-17)20(26)16-31-24(27)18-12-14-19(15-13-18)25(28)29/h3-15,20,23,26H,2,16H2,1H3 |
InChI Key |
WDILXXVWAWRMBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
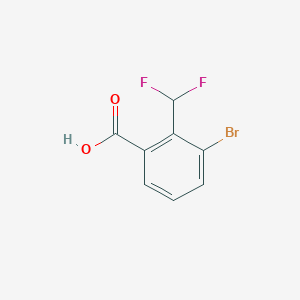
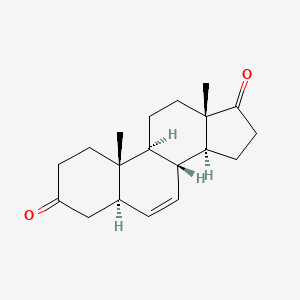
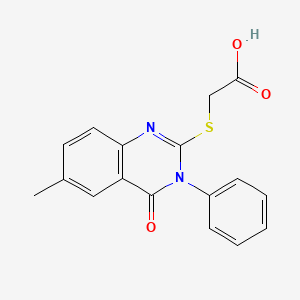
![[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B15288046.png)
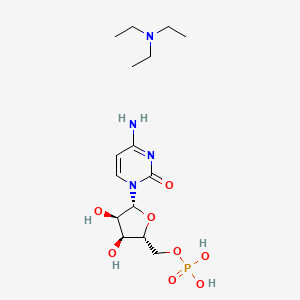
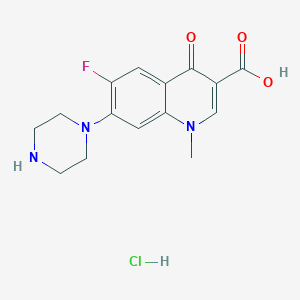
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
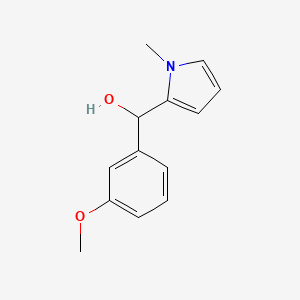

![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)

